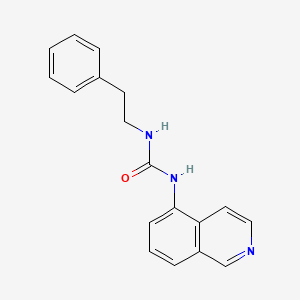
1-Isoquinolin-5-yl-3-phenethyl-urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isoquinolin-5-yl-3-phenethyl-harnstoff ist eine chemische Verbindung, die zur Klasse der Isochinolin-Derivate gehört.
Vorbereitungsmethoden
Die Synthese von 1-Isoquinolin-5-yl-3-phenethyl-harnstoff kann durch verschiedene Syntheserouten erreicht werden. Eine übliche Methode beinhaltet die Reaktion von Isochinolin-Derivaten mit Phenethylisocyanat unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und wird in einem organischen Lösungsmittel wie Dichlormethan oder Toluol durchgeführt. Das Reaktionsgemisch wird dann mittels Säulenchromatographie gereinigt, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsverfahren für Isochinolin-Derivate umfassen häufig die Verwendung von Metallkatalysatoren oder katalysierenden Prozessen in Wasser. Diese Verfahren sind darauf ausgelegt, effizient und umweltfreundlich zu sein, wodurch der Bedarf an gefährlichen Reagenzien reduziert und Abfall minimiert wird .
Chemische Reaktionsanalyse
1-Isoquinolin-5-yl-3-phenethyl-harnstoff durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden. Der Oxidationsprozess führt typischerweise zur Bildung von Isochinolin-N-Oxid-Derivaten.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung reduzierter Isochinolin-Derivate führt.
Substitution: Substitutionsreaktionen beinhalten den Austausch von funktionellen Gruppen im Isochinolinring.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und den verwendeten Bedingungen ab. Beispielsweise liefern Oxidationsreaktionen typischerweise N-Oxid-Derivate, während Reduktionsreaktionen reduzierte Isochinolin-Verbindungen erzeugen .
Wissenschaftliche Forschungsanwendungen
Chemie: Diese Verbindung wird als Baustein für die Synthese komplexerer Isochinolin-Derivate verwendet.
Biologie: Isochinolin-Derivate, einschließlich 1-Isoquinolin-5-yl-3-phenethyl-harnstoff, haben in biologischen Studien vielversprechend gezeigt, da sie mit biologischen Zielstrukturen interagieren können.
Medizin: In der medizinischen Chemie wird diese Verbindung auf ihre potenziellen therapeutischen Anwendungen untersucht.
Industrie: Isochinolin-Derivate werden bei der Herstellung von Farbstoffen, Pigmenten und anderen industriellen Chemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-Isoquinolin-5-yl-3-phenethyl-harnstoff beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Verbindung hat sich als Antagonist des transienten Rezeptorpotenzials vom Typ V1 (TRPV1) gezeigt. Durch Blockierung der Aktivierung von TRPV1-Rezeptoren kann sie die Schmerzempfindung und Entzündungsreaktionen modulieren . Die an diesem Mechanismus beteiligten molekularen Pfade umfassen die Hemmung des Kalziumeinstroms und die Modulation intrazellulärer Signalwege .
Analyse Chemischer Reaktionen
1-Isoquinolin-5-yl-3-phenethyl-urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in the isoquinoline ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxide derivatives, while reduction reactions produce reduced isoquinoline compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Isoquinoline derivatives, including 1-Isoquinolin-5-yl-3-phenethyl-urea, have shown promise in biological studies due to their ability to interact with biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications.
Industry: Isoquinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Isoquinolin-5-yl-3-phenethyl-urea involves its interaction with specific molecular targets. This compound has been shown to act as an antagonist of the transient receptor potential type V1 (TRPV1) receptor. By blocking the activation of TRPV1 receptors, it can modulate pain perception and inflammatory responses . The molecular pathways involved in this mechanism include the inhibition of calcium influx and the modulation of intracellular signaling cascades .
Vergleich Mit ähnlichen Verbindungen
1-Isoquinolin-5-yl-3-phenethyl-harnstoff kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
A-425619: Diese Verbindung ist ein potenter und selektiver TRPV1-Antagonist, ähnlich wie 1-Isoquinolin-5-yl-3-phenethyl-harnstoff.
Capsazepin: Ein weiterer TRPV1-Antagonist, Capsazepin, hat eine andere chemische Struktur, aber ähnliche pharmakologische Wirkungen.
AMG9810: Diese Verbindung ist ebenfalls ein TRPV1-Antagonist mit einer unterschiedlichen chemischen Struktur.
Die Einzigartigkeit von 1-Isoquinolin-5-yl-3-phenethyl-harnstoff liegt in seiner spezifischen chemischen Struktur, die eine selektive Interaktion mit TRPV1-Rezeptoren und anderen molekularen Zielstrukturen ermöglicht. Seine besonderen Eigenschaften machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen .
Eigenschaften
CAS-Nummer |
648420-29-5 |
|---|---|
Molekularformel |
C18H17N3O |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
1-isoquinolin-5-yl-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C18H17N3O/c22-18(20-12-9-14-5-2-1-3-6-14)21-17-8-4-7-15-13-19-11-10-16(15)17/h1-8,10-11,13H,9,12H2,(H2,20,21,22) |
InChI-Schlüssel |
XUHBZKHRZZSENP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC3=C2C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12603802.png)
![1-{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanamine](/img/structure/B12603809.png)
propanedinitrile](/img/structure/B12603821.png)

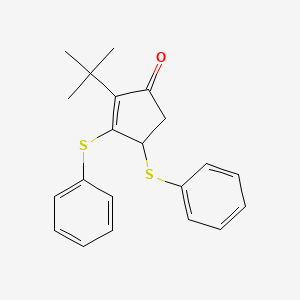
![[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile](/img/structure/B12603836.png)
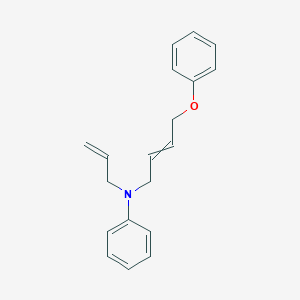
![5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine](/img/structure/B12603850.png)
![10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one](/img/structure/B12603851.png)
![2H-Pyran, tetrahydro-2-[[2-(2-propenyl)phenyl]methoxy]-](/img/structure/B12603864.png)
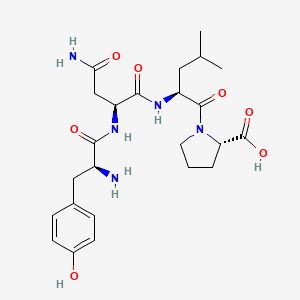
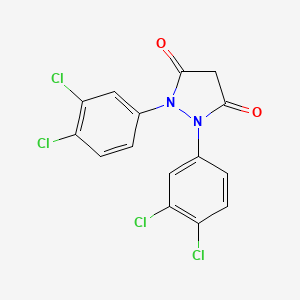
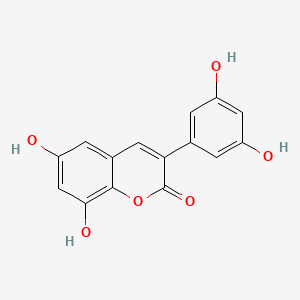
![1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B12603880.png)
